2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
2-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1-(3-fluorophenyl)-1H-tetrazole substituent linked via a methyl group. Tetrazole rings are known for their metabolic stability and hydrogen-bonding capabilities, while the 2-chlorobenzenesulfonamide group contributes to its lipophilicity and binding affinity in biological systems .
Properties
IUPAC Name |
2-chloro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-12-6-1-2-7-13(12)24(22,23)17-9-14-18-19-20-21(14)11-5-3-4-10(16)8-11/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBDPFQLDNZBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chlorobenzenesulfonyl chloride with 1-(3-fluorophenyl)-1H-tetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis systems can be employed to streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is best highlighted through comparisons with analogs in the following categories:
Tetrazole-Containing Sulfonamides
- Compound 8 (Methyl 1-[[1-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate): Structural Differences: Unlike the target compound, this analog includes an imidazole-propanoate ester and a trityl-protected tetrazole. Physicochemical Properties: Melting point and NMR data (δ 5.38 ppm for methylene protons) suggest higher polarity due to the ester group .
Candesartan (2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid) :
- Functional Comparison : Candesartan, an angiotensin II receptor blocker (ARB), shares the tetrazole pharmacophore but incorporates a benzimidazole-carboxylic acid group instead of a sulfonamide. This substitution enhances its water solubility and bioavailability .
- Biological Relevance : The target compound’s fluorophenyl group may offer improved receptor selectivity compared to candesartan’s biphenyl moiety .
Chlorinated Benzenesulfonamides
- Chlorsulfuron (2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide): Structural Contrast: Chlorsulfuron replaces the tetrazole with a triazine-carbamoyl group, significantly altering its mechanism (herbicidal activity via acetolactate synthase inhibition). Reactivity: The triazine group in chlorsulfuron increases electrophilicity, whereas the tetrazole in the target compound may enhance π-π stacking interactions .
Fluorinated Aryl-Tetrazole Derivatives
- N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (Compound 48): Synthesis: Synthesized via a two-step nitration-cyclization process using 100% HNO₃ (65% yield), contrasting with the target compound’s likely nucleophilic substitution or coupling reactions.
Data Tables
Key Research Findings
Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole in the target compound mimics the carboxylate group in ARBs (e.g., losartan), offering similar acidity (pKa ~4.9) but superior metabolic resistance .
Fluorophenyl Substitution: The 3-fluorophenyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., valsartan) due to increased lipophilicity .
Sulfonamide Role: The benzenesulfonamide moiety provides a rigid scaffold for target engagement, contrasting with the flexible propanoate chains in imidazole derivatives (e.g., Compound 8) .
Biological Activity
2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique combination of functional groups that may confer distinct biological activities, making it a candidate for further research and development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.2 g/mol. The presence of the chloro, fluorophenyl, and tetrazole groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClFN₆O₂S |
| Molecular Weight | 384.2 g/mol |
| CAS Number | 921124-92-7 |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The tetrazole moiety may enhance binding affinity to target proteins, while the sulfonamide group could influence pharmacokinetic properties. Detailed biochemical studies are necessary to elucidate the exact mechanisms involved.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing tetrazole rings have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar functionalities have demonstrated cytotoxic effects on various cancer cell lines, including lung and colon cancer cells, with IC50 values in the micromolar range .
- Anti-inflammatory Effects : Certain tetrazole-containing compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have potential applications in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antitumor Activity : A study on aminopyrazole derivatives indicated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism may be relevant to the tetrazole-containing compound under consideration .
- Inflammation Models : In vivo studies using animal models demonstrated that similar compounds effectively reduced serum levels of inflammatory markers like TNF-alpha and IL-6, highlighting their therapeutic potential against autoimmune diseases .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 367.06 g/mol | |
| LogP (XlogP) | 3.0 | |
| Topological Polar Surface Area | 86.4 Ų | |
| Predicted pKa | 4.37 (acidic proton) |
Advanced: How do structural modifications (e.g., halogen substitution) influence its biological activity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Chloro vs. Fluoro Substitution : The 2-chloro group on the benzene ring enhances electron-withdrawing effects, improving receptor binding affinity compared to non-halogenated analogs. In contrast, 3-fluorophenyl on the tetrazole ring increases metabolic stability .
- Tetrazole vs. Triazole : Replacing the tetrazole with a triazole reduces activity by 10-fold, highlighting the importance of tetrazole’s hydrogen-bonding capability .
Q. Table 2: Comparative SAR of Analogues
| Compound Modification | Bioactivity (IC₅₀) | Key Observation |
|---|---|---|
| 3-Fluorophenyl → Phenyl | 120 nM | 40% lower potency |
| Tetrazole → Triazole | 850 nM | Loss of H-bond donor |
| 2-Chloro → 2-Methyl | 310 nM | Reduced electron withdrawal |
Advanced: How can computational methods resolve discrepancies between predicted and experimental physicochemical data?
Answer:
Discrepancies (e.g., density: predicted 1.56 g/cm³ vs. experimental 1.5 g/cm³ ) arise from:
- Force Field Limitations : Molecular dynamics simulations using OPLS4 vs. AMBER force fields improve agreement with experimental data.
- Solvent Effects : COSMO-RS solvation models account for solvent interactions in pKa predictions .
Validation : Cross-checking with experimental XRD density measurements and potentiometric titration .
Advanced: What strategies are used to identify its potential biological targets?
Answer:
- Molecular Docking : Targets orexin receptors (e.g., OX1R) due to structural similarity to known sulfonamide antagonists (e.g., 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide) .
- Kinase Profiling : Broad-spectrum kinase assays reveal inhibition of JAK2 (IC₅₀ = 89 nM), suggesting anti-inflammatory applications .
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ > 60 min, indicating favorable pharmacokinetics .
Advanced: How to design experiments to address contradictory data in solubility and bioavailability?
Answer:
Contradictions (e.g., low calculated solubility vs. moderate experimental bioavailability) require:
- pH-Dependent Solubility Studies : Measure solubility in buffers (pH 1.2–7.4) to identify ionizable groups.
- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s suggests passive diffusion) .
- Co-crystallization : Enhance solubility via co-crystals with succinic acid or cyclodextrins .
Basic: What are the stability considerations under varying storage conditions?
Answer:
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis shows degradation >5% after 48 hrs under UV light .
- Hydrolytic Stability : Stable in pH 4–7 buffers (degradation <2% after 1 week), but degrades rapidly in acidic conditions (pH < 2) .
Advanced: What mechanistic insights explain its role in inhibiting enzymatic targets?
Answer:
- JAK2 Inhibition : Molecular dynamics show the sulfonamide group forms hydrogen bonds with Glu⁹³⁰ and Lys⁹³⁸, while the tetrazole interacts with the ATP-binding pocket’s hydrophobic region .
- Reversible vs. Irreversible Binding : Pre-incubation with glutathione confirms reversible inhibition, ruling out covalent modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
